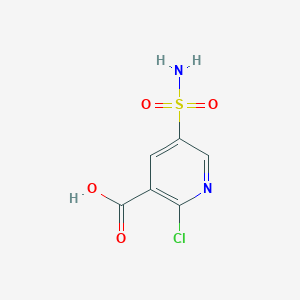

5-(Aminosulfonyl)-2-chloronicotinic acid

Description

Contextualization within Nicotinic Acid Derivatives and Sulfonamide Chemistry

5-(Aminosulfonyl)-2-chloronicotinic acid is a synthetic organic compound that can be classified as both a nicotinic acid derivative and a sulfonamide. Nicotinic acid, also known as niacin or vitamin B3, is a pyridinemonocarboxylic acid essential for human health. chemicalbook.comfoodb.cawikipedia.org Its derivatives are a broad class of compounds that have been extensively studied for various therapeutic applications, including the treatment of lipid disorders and inflammation. nih.govresearchgate.netchemistryjournal.net

The defining feature of this compound is the presence of an aminosulfonyl group (-SO₂NH₂) attached to the pyridine (B92270) ring. This functional group is the hallmark of sulfonamides, a class of compounds that heralded the dawn of the antibiotic age. nih.gov Sulfonamides are known for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. benthamdirect.comresearchgate.netijpsonline.com The fusion of these two pharmacologically important scaffolds—the nicotinic acid core and the sulfonamide group—suggests a rich potential for novel biological activity, making it a molecule of considerable interest for synthetic and medicinal chemists.

Overview of the Pyridine Core and its Chemical Significance in Bioactive Molecules

The structural foundation of this compound is the pyridine ring. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. nih.gov This nitrogen-bearing ring is a "privileged scaffold" in medicinal chemistry, appearing in the structure of over 7,000 pharmaceutical compounds. nih.govrsc.org Its prevalence is due to several key properties. The nitrogen atom can act as a hydrogen bond acceptor and imparts polarity, which can improve the solubility and pharmacokinetic properties of a drug molecule.

Furthermore, the pyridine ring is an isostere of benzene, meaning it has a similar size and shape, allowing it to mimic phenyl groups in interactions with biological targets while offering different electronic properties. nih.gov This scaffold is found in a vast array of bioactive molecules, from vitamins like niacin and pyridoxine (B80251) to major pharmaceuticals such as atazanavir (B138) (an antiviral) and imatinib (B729) (an anticancer agent). nih.govrsc.org The pyridine nucleus is also a cornerstone in agrochemistry, forming the basis for herbicides like paraquat (B189505) and insecticides such as chlorpyrifos. wikipedia.org The versatility and proven track record of the pyridine core underscore its importance in the design of new bioactive compounds.

Historical Perspective of Related Compounds in Agrochemical and Medicinal Chemistry Research

The two parent classes of this compound have deep and impactful histories in both medicine and agriculture.

Sulfonamides: The story of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, the first broadly effective systemic antibacterial drug. This discovery revolutionized medicine and paved the way for the antibiotic era. ijpsonline.com Subsequent research led to a vast family of "sulfa drugs." Beyond their antibacterial effects, further modifications of the sulfonamide scaffold have yielded drugs for a wide range of conditions, including diuretics, antidiabetic agents (sulfonylureas), and anti-inflammatory drugs. nih.govijpsonline.com In agriculture, sulfonylurea herbicides, discovered by DuPont in 1975, represented a major breakthrough. agropages.com These compounds offered high potency at very low application rates, revolutionizing weed control with a new mode of action by inhibiting the enzyme acetolactate synthase. agropages.comwikipedia.org

Nicotinic Acid Derivatives: The history of nicotinic acid began with its synthesis in 1867. nih.gov Its biological importance as a vitamin (niacin) and its role in preventing the deficiency disease pellagra were established in the early 20th century. wikipedia.org In 1955, it was discovered that high doses of nicotinic acid could lower cholesterol, making it the first lipid-lowering agent. wikipedia.org In the agrochemical sector, derivatives of nicotinic acid have also made a significant impact. Neonicotinoids, a class of insecticides chemically related to nicotine, were developed in the 1980s and became the most widely used insecticides globally by the 1990s due to their high efficacy against a range of pests. wikipedia.orgnih.govrichardbeliveau.org

| Year | Milestone | Compound Class | Field |

|---|---|---|---|

| 1867 | Initial synthesis of nicotinic acid | Nicotinic Acid | Chemistry |

| 1930s | Discovery of Prontosil and the antibacterial effects of sulfonamides | Sulfonamides | Medicine |

| 1955 | Discovery of the lipid-lowering properties of nicotinic acid | Nicotinic Acid | Medicine |

| 1975 | Discovery of sulfonylurea herbicides by DuPont | Sulfonamides | Agrochemical |

| 1980s | Development of neonicotinoid insecticides | Nicotinic Acid Derivatives | Agrochemical |

Current Gaps and Future Directions in the Academic Study of this compound

Despite the rich history of its constituent parts, the specific compound this compound remains largely unexplored in academic literature. A comprehensive search reveals a significant gap in research dedicated to its synthesis, characterization, and biological evaluation. This lack of specific data suggests that the compound is likely not an end-product itself but rather a valuable chemical intermediate or building block.

The presence of three distinct functional points—the carboxylic acid, the chloro group, and the aminosulfonyl group—offers multiple handles for chemical modification. This makes it an ideal scaffold for combinatorial chemistry and the creation of diverse molecular libraries.

Future directions for research could include:

Development of Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound is a crucial first step.

Derivatization and Library Synthesis: Using the compound as a scaffold to synthesize a wide range of new pyridine-sulfonamide hybrids. nih.govresearchgate.net This could involve reactions at the carboxylic acid (e.g., forming amides or esters), substitution of the chlorine atom, or modification of the sulfonamide group.

Biological Screening: Testing the newly synthesized derivatives for a wide range of biological activities, drawing inspiration from the known properties of its parent classes. Potential areas for screening include:

Antibacterial and antifungal activity.

Anticancer activity, particularly as kinase inhibitors. nih.gov

Anti-inflammatory properties. nih.gov

Herbicidal or insecticidal activity.

Computational Studies: Employing molecular modeling to predict the potential biological targets of derivatives and to guide the design of more potent and selective compounds.

The study of this compound is currently in its infancy. Its true value lies in the potential it holds as a starting point for the discovery of new molecules with beneficial properties in medicine and agriculture. The convergence of the well-established pyridine and sulfonamide pharmacophores in its structure provides a strong rationale for its further investigation as a platform for innovation.

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O4S |

|---|---|

Molecular Weight |

236.63 g/mol |

IUPAC Name |

2-chloro-5-sulfamoylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5ClN2O4S/c7-5-4(6(10)11)1-3(2-9-5)14(8,12)13/h1-2H,(H,10,11)(H2,8,12,13) |

InChI Key |

MGOGFBJLTZZURM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Aminosulfonyl 2 Chloronicotinic Acid and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 5-(aminosulfonyl)-2-chloronicotinic acid reveals several logical disconnection points. The primary disconnections involve the carbon-sulfur bond of the aminosulfonyl group and the carbon-chlorine bond at the 2-position of the pyridine (B92270) ring. This suggests a synthetic strategy starting from a suitably substituted nicotinic acid derivative. Key synthons in this analysis are a 2-chloronicotinic acid scaffold and a sulfonating agent. Further disconnection of the 2-chloronicotinic acid points towards nicotinic acid itself or other simple pyridine precursors, which can be functionalized regioselectively.

Convergent and Linear Synthesis Pathways from Precursors (e.g., 2-chloronicotinic acid derivatives)

Both convergent and linear synthetic strategies can be employed for the synthesis of this compound.

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Sequential reaction steps starting from a single precursor. | Conceptually simple and straightforward to plan. | Overall yield can be low in long sequences. |

| Convergent | Independent synthesis of key fragments followed by their assembly. wikipedia.org | Higher overall yields, greater flexibility for analogue synthesis. chemistnotes.comscholarsresearchlibrary.com | May require more complex planning and synthesis of fragments. |

Regioselective Functionalization Approaches to the Nicotinic Acid Scaffold

The regioselective functionalization of the nicotinic acid scaffold is crucial for introducing substituents at the desired positions. The pyridine ring's electronic properties dictate the outcome of electrophilic and nucleophilic substitution reactions. The nitrogen atom deactivates the ring towards electrophilic attack, directing incoming electrophiles primarily to the 3- and 5-positions. quimicaorganica.org

For the synthesis of this compound, achieving substitution at both the 2- and 5-positions requires careful strategic planning. Directing groups and specific reaction conditions are often employed to achieve the desired regioselectivity. For instance, the carboxyl group at the 3-position can influence the reactivity of the ring. Metalation reactions, using reagents like TMPMgCl·LiCl or TMPZnCl·LiCl, followed by quenching with an electrophile, offer a powerful method for regioselective functionalization of heterocyclic scaffolds. nih.govfigshare.com

Sulfonylation Reactions and Aminosulfonyl Group Introduction at the 5-Position

The introduction of the aminosulfonyl group at the 5-position is a key transformation. This is typically achieved through a two-step process: sulfonation followed by amination.

Sulfonylation: Direct sulfonation of the nicotinic acid ring can be challenging due to the deactivating effect of the nitrogen atom. A common strategy involves the use of chlorosulfonic acid or oleum. The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor substitution at the 5-position and minimize side reactions.

Amination of Sulfonyl Chlorides: Once the 5-chlorosulfonylnicotinic acid derivative is formed, it can be readily converted to the corresponding sulfonamide by reaction with ammonia (B1221849) or an appropriate amine. This reaction is generally high-yielding and proceeds under mild conditions.

Alternative methods for introducing the sulfonyl group might involve palladium-catalyzed cross-coupling reactions between a 5-halonicotinic acid derivative and a sulfur-containing coupling partner.

| Reaction | Reagents | Key Considerations |

| Sulfonylation | Chlorosulfonic acid, Oleum | Regioselectivity, reaction conditions (temperature, time). |

| Amination | Ammonia, Amines | Mild conditions, high yield. |

Halogenation Strategies for Chlorine Incorporation at the 2-Position

Introducing a chlorine atom at the 2-position of the nicotinic acid ring is a critical step. Direct chlorination of nicotinic acid is often difficult and can lead to a mixture of products. More effective methods typically involve:

From Pyridones: A common route involves the conversion of a 2-pyridone derivative to the 2-chloro compound using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com

From N-Oxides: Activation of the pyridine ring via N-oxidation allows for the regioselective introduction of a chlorine atom at the 2-position. The pyridine N-oxide can be treated with reagents like POCl₃ or sulfuryl chloride (SO₂Cl₂).

Cyclocondensation Reactions: Some strategies build the 2-chloropyridine (B119429) ring from acyclic precursors through cyclocondensation reactions. google.com

Enzymatic halogenation, while a burgeoning field, offers a potential green alternative for future synthetic strategies. nih.govresearchgate.net

Exploration of Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. For the synthesis of this compound, several green approaches can be considered:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact. mdpi.com

Catalytic Processes: Employing catalytic methods, including metal catalysis and organocatalysis, can reduce waste and improve atom economy compared to stoichiometric reactions.

Energy Efficiency: Utilizing microwave irradiation or ultrasound can often accelerate reaction rates and improve yields, leading to more energy-efficient processes.

Renewable Feedstocks: Research into synthesizing pyridine derivatives from biomass sources is an active area that could provide sustainable starting materials in the future. acsgcipr.org One-step oxidation methods using ozone have also been explored as a greener alternative. google.com

Enzymatic and Biocatalytic Transformations in Compound Preparation

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. frontiersin.orgnih.gov

For the synthesis of nicotinic acid derivatives, several enzymatic approaches are being explored: frontiersin.orgnih.gov

Nitrile Hydratases and Amidasas: These enzymes can be used for the hydrolysis of cyanopyridines to nicotinic acids. For instance, nitrilase from Rhodococcus rhodochrous has been used to produce nicotinic acid from 3-cyanopyridine (B1664610) with high efficiency. nih.govresearchgate.net

Hydroxylases and Oxidases: These enzymes could potentially be used for the regioselective hydroxylation or oxidation of the pyridine ring, providing intermediates for further functionalization.

Halogenases: The use of halogenase enzymes for the regioselective chlorination of the pyridine ring is a promising area of research that could lead to more sustainable halogenation strategies. nih.govresearchgate.net

While the direct enzymatic synthesis of this compound has not been extensively reported, the development of engineered enzymes and novel biocatalytic cascades holds significant promise for future sustainable production routes. nbinno.comukri.org

Structural Characterization and Elucidation of 5 Aminosulfonyl 2 Chloronicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Analysis

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(Aminosulfonyl)-2-chloronicotinic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the chemical environment and connectivity of atoms within the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the pyridine (B92270) ring and the aminosulfonyl group. The pyridine ring exhibits two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as distinct signals, likely doublets, due to coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine, carboxylic acid, and aminosulfonyl groups. The two protons of the aminosulfonyl (-SO₂NH₂) group are also expected to produce a signal, which may be broad and its chemical shift can be dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are anticipated. Five of these signals correspond to the carbon atoms of the pyridine ring, and one signal corresponds to the carboxylic acid carbon. The chemical shifts of the ring carbons are significantly affected by the attached functional groups. For instance, the carbon atom bonded to the chlorine atom (C2) and the carbons adjacent to the nitrogen atom and the sulfonyl group (C5, C6) would appear at characteristic downfield positions. The carboxylic acid carbon signal is typically found in the 160-180 ppm range.

Heteroatom NMR: While less common, NMR techniques can also be applied to other nuclei such as ¹⁴N or ¹⁵N to probe the nitrogen environments within the pyridine ring and the aminosulfonyl group, providing further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents expected chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Pyridine Ring H | 8.0 - 9.5 | Doublet |

| Pyridine Ring H | 8.0 - 9.5 | Doublet |

| -SO₂NH₂ | 7.0 - 8.5 | Broad Singlet |

| -COOH | 12.0 - 14.0 | Broad Singlet |

| ¹³C NMR | ||

| C=O (Carboxylic Acid) | 160 - 175 | Singlet |

| C-Cl (Pyridine Ring) | 145 - 160 | Singlet |

| C-SO₂ (Pyridine Ring) | 135 - 150 | Singlet |

| C-H (Pyridine Ring) | 120 - 140 | Singlet |

| C-N (Pyridine Ring) | 140 - 155 | Singlet |

Advanced Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies

Mass spectrometry is an essential tool for determining the precise molecular weight and elemental composition of this compound, and for gaining structural insights through the analysis of its fragmentation patterns.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This allows for the unambiguous determination of the elemental formula (C₆H₅ClN₂O₄S) by matching the experimentally measured mass to the calculated theoretical mass.

Fragmentation Pathway Studies: Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent molecular ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure and the relative strengths of its chemical bonds. For this compound, characteristic fragmentation pathways would likely include:

Loss of the carboxylic acid group (-COOH) as CO₂ and H₂O.

Cleavage of the C-S bond, leading to the loss of the aminosulfonyl group (-SO₂NH₂) or parts thereof (e.g., SO₂).

Loss of the chlorine atom.

Decarboxylation (loss of CO₂).

Analyzing these fragmentation patterns allows for the confirmation of the connectivity of the various functional groups to the pyridine core.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound Based on the structure, these are plausible fragmentation patterns that could be observed in an MS/MS experiment.

| Fragment Ion (m/z) | Proposed Neutral Loss |

| [M - H₂O]⁺ | Loss of water |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - COOH]⁺ | Loss of the carboxylic acid group |

| [M - SO₂NH₂]⁺ | Loss of the aminosulfonyl group |

| [M - CO₂]⁺ | Loss of carbon dioxide |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. Key expected vibrations include:

O-H Stretch: A broad band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

N-H Stretch: Two distinct bands in the 3200-3400 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the primary amine in the aminosulfonyl group.

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, indicative of the carboxylic acid carbonyl group.

S=O Stretch: Strong bands corresponding to the symmetric and asymmetric stretching of the sulfonyl group, typically found in the 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹ regions, respectively.

C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-Cl Stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR signals (e.g., C=O, S=O), bonds with strong polarizability changes, such as the symmetric vibrations of the pyridine ring, often give rise to strong Raman signals. This can be particularly useful for confirming the structure of the aromatic core.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| C=O Stretch | 1700 - 1730 | |

| Aminosulfonyl (-SO₂NH₂) | N-H Stretch | 3200 - 3400 |

| S=O Asymmetric Stretch | 1300 - 1350 | |

| S=O Symmetric Stretch | 1150 - 1180 | |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 |

| Chloro Group (-Cl) | C-Cl Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact coordinates of each atom, providing definitive information on bond lengths, bond angles, and torsional angles.

This technique would unambiguously confirm the substitution pattern on the pyridine ring. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and provides detailed insights into the intermolecular interactions that stabilize the crystal structure. For this compound, this would include hydrogen bonding involving the carboxylic acid group (forming dimers, for example), the aminosulfonyl group, and the pyridine nitrogen. These interactions are crucial for understanding the physical properties of the compound in its solid form.

Table 4: Potential Crystallographic Data and Intermolecular Interactions This table outlines the type of data obtained from an X-ray crystallography experiment and the likely interactions to be observed for this specific molecule.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise 3D position of every atom. |

| Bond Lengths & Angles | Exact geometric parameters of the molecule. |

| Hydrogen Bonds | Identification of donor-acceptor pairs (e.g., COOH---N(pyridine), NH₂---O=C, NH₂---O=S). |

| Pi-stacking | Potential interactions between pyridine rings in adjacent molecules. |

Computational Chemistry and Molecular Modeling of 5 Aminosulfonyl 2 Chloronicotinic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties that govern the behavior of 5-(Aminosulfonyl)-2-chloronicotinic acid. Methods like the Density Functional Theory (DFT) are employed to calculate a range of molecular descriptors. nih.govnih.gov These calculations help in understanding the distribution of electrons within the molecule, which is key to predicting its chemical reactivity.

Detailed research findings from such calculations typically involve the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Another important aspect is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, predicting sites for intermolecular interactions. mdpi.com For this compound, the oxygen atoms of the sulfonyl and carboxyl groups are expected to be the most electronegative sites, while the hydrogen atoms of the amino and carboxyl groups would be the most electropositive.

Furthermore, quantum chemical calculations can predict the acidity (pKa) of the molecule. The carboxylic acid group is the primary acidic site, and its pKa value can be estimated by calculating the Gibbs free energy change associated with its deprotonation in a solvent model.

Table 4.1: Hypothetical Quantum Chemical Properties of this compound This table presents illustrative data that would be expected from quantum chemical calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.8 Debye | Measures overall molecular polarity |

| Predicted pKa (Carboxylic Acid) | 3.5 | Predicts the acidity of the molecule |

Density Functional Theory (DFT) Studies for Optimized Geometries and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. epstem.netresearchgate.netmdpi.com By minimizing the energy with respect to all atomic positions, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data from X-ray crystallography. mdpi.com

Once the optimized geometry is obtained, the same level of theory can be used to predict spectroscopic properties. nih.gov Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.netmdpi.com These theoretical spectra are invaluable for interpreting experimental data, as they allow for the assignment of specific vibrational modes to the observed spectral bands. jocpr.com For this compound, DFT calculations would predict characteristic vibrational frequencies for the stretching and bending modes of its key functional groups: the S=O and N-H bonds of the aminosulfonyl group, the C=O and O-H bonds of the carboxylic acid group, and the C-Cl bond. nih.gov

Table 4.2: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound This table provides an example of how calculated vibrational frequencies are compared with experimental data. A scaling factor is often applied to calculated frequencies to better match experimental values. nih.gov

| Vibrational Mode | Functional Group | Hypothetical Experimental FT-IR (cm⁻¹) | Hypothetical DFT-Calculated (cm⁻¹) |

|---|---|---|---|

| N-H Symmetric Stretch | -SO₂NH₂ | 3250 | 3255 |

| O-H Stretch | -COOH | 3080 | 3085 |

| C=O Stretch | -COOH | 1710 | 1715 |

| S=O Asymmetric Stretch | -SO₂NH₂ | 1340 | 1348 |

| S=O Symmetric Stretch | -SO₂NH₂ | 1160 | 1165 |

| C-Cl Stretch | Aromatic Ring | 780 | 782 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations provide information on a static molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in an aqueous solution. dovepress.comnih.gov

For this compound, MD simulations can explore its conformational landscape by tracking the rotation around single bonds, particularly those connecting the substituent groups to the pyridine (B92270) ring. researchgate.net This reveals the most populated and energetically favorable conformations the molecule adopts in solution. mdpi.com

MD simulations are also crucial for studying solvent effects. By explicitly including water molecules in the simulation box, one can analyze the formation of hydrogen bonds between the solute and solvent and observe how the solvent structure is organized around the molecule. dovepress.com Key analyses include the Root Mean Square Deviation (RMSD) to assess the stability of the simulation and the Radial Distribution Function (RDF) to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute. nih.gov

Table 4.3: Typical Parameters for an MD Simulation of this compound in Water This table outlines a standard setup for an MD simulation.

| Parameter | Setting |

|---|---|

| Force Field | AMBER or GROMOS |

| Solvent Model | TIP3P explicit water |

| System Size | ~10,000 atoms (1 solute + water) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

| Time Step | 2 femtoseconds |

Molecular Docking Studies for Hypothetical Binding Interactions with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger protein or enzyme receptor. nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. f1000research.com

In a docking study involving this compound, the molecule would be computationally placed into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. The results also provide a detailed 3D model of the binding pose, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

Table 4.4: Hypothetical Molecular Docking Results for this compound with a Target Protein This table illustrates the type of data obtained from a molecular docking simulation.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase XYZ | -8.5 | Lysine 72 | Hydrogen bond with -COOH |

| Aspartic Acid 184 | Hydrogen bond with -SO₂NH₂ | ||

| Leucine 135 | Hydrophobic interaction with pyridine ring |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.com By identifying key molecular descriptors that correlate with activity, a QSAR model can be used to predict the activity of new, untested compounds and guide the design of more potent analogues. nih.govnih.gov

To develop a QSAR model for derivatives of this compound, a dataset of compounds with measured biological activity (e.g., IC₅₀ values) is required. mdpi.com For each compound, a large number of molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that best correlates a subset of these descriptors with the observed activity. mdpi.comnih.gov The predictive power of the model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²). mdpi.com

Table 4.5: Example of a Hypothetical QSAR Model Equation This table shows a simplified QSAR equation and its statistical validation parameters.

| Hypothetical QSAR Model | |

|---|---|

| Equation | log(1/IC₅₀) = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Dipole_Z) + 2.1 |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-Validation Coefficient) | 0.72 |

| Descriptors | LogP (hydrophobicity), Molecular Weight (size), Dipole_Z (electronic property) |

Structure Activity Relationship Sar Investigations of 5 Aminosulfonyl 2 Chloronicotinic Acid Derivatives

Systematic Exploration of Substitutions on the Nicotinic Acid Ring System

The pyridine (B92270) ring of 5-(aminosulfonyl)-2-chloronicotinic acid is a critical component for its biological activity. SAR studies have shown that the integrity of this heterocyclic system is important. While extensive exploration of substitutions at every position is not widely documented, key insights come from the development of torasemide analogues.

In the pathway to synthesize torasemide and related active compounds, the 4-position of the nicotinic acid ring is typically substituted with an amino group, which is essential for forming the final pharmacologically active structures. Research into analogues has demonstrated that replacing the entire pyridine ring with a nitro-substituted phenyl ring leads to a loss of inhibitory potency from the luminal side of the nephron, though some activity from the peritubular side is retained. This highlights the advantageous role of the pyridine nitrogen in the molecule's interaction with its biological target.

The substitution pattern on the 4-position amino group has been a major focus of optimization. It has been established that a secondary amine at this position is required for high potency. The nature of the substituent on this amine significantly influences activity, as shown in the table below, which details variations on the 4-(phenylamino) group.

| Compound/Modification | Substitution on Nicotinic Acid Ring | Observed Activity/Potency |

|---|---|---|

| Analog Series 1 | Replacement of pyridine ring with a NO2-substituted phenyl ring | Loss of inhibitory potency from the luminal side. |

| Torasemide Precursor | 4-(m-toluidino) group | Forms highly potent diuretic (Torasemide) after sulfonylurea formation. |

| Cycloalkylamine Analogues | Replacement of 4-(phenylamino) with 4-cycloalkylamino groups | Inhibitory potency increases with the number of carbon atoms (optimum C7 to C8). |

| Alkylamine Analogues | Replacement of 4-(phenylamino) with 4-alkylamino groups | Activity is dependent on the length of the alkyl chain (optimum C4). |

These findings indicate that while the core 2-chloro-5-(aminosulfonyl)nicotinic acid structure is necessary, modifications at the 4-position are critical for tuning the molecule's interaction with its target, likely influencing binding affinity and orientation within the transporter protein.

Functional Significance of the Aminosulfonyl Moiety and its Modifications

The aminosulfonyl group at the 5-position is a cornerstone of the diuretic activity of this class of compounds. This moiety is a common feature in many diuretics, including thiazides and loop diuretics like furosemide (B1674285) and bumetanide. Its primary role is believed to involve binding to the chloride-binding site of the Na+-K+-2Cl- cotransporter.

Direct modification of the primary sulfonamide (SO2NH2) in this compound itself is less studied. Instead, research has focused on its conversion into more complex structures, particularly sulfonylureas and sulfonylthioureas, which has proven to be a highly effective strategy for creating potent diuretics. The development of torasemide, a pyridine-3-sulfonylurea, is the prime example.

SAR studies have established that the sulfonylurea group is a critical pharmacophore. Attempts to replace it with other anionic groups, such as a sulfonate (-SO3-) or a carboxylate (-COO-), resulted in a loss of diuretic potency. This suggests that the specific structural and electronic properties of the sulfonylurea are essential for optimal interaction with the receptor. Further investigations into sulfonylthiourea derivatives also yielded compounds with significant diuretic properties. One such derivative, a sulphonylthiourea known as BM 20, exhibited a minimal diuretic dose 200 times lower than torasemide, indicating a substantial increase in potency. nih.gov

| Modification of Aminosulfonyl Group | Resulting Functional Group | Effect on Diuretic Activity | Example Compound |

|---|---|---|---|

| Conversion to Sulfonylurea | -SO2-NH-CO-NH-R | Essential for high-potency diuretic activity. | Torasemide |

| Replacement with Sulfonate | -SO3- | Loss of inhibitory potency. | N/A |

| Replacement with Carboxylate | -COO- | Loss of inhibitory potency. | N/A |

| Conversion to Sulphonylthiourea | -SO2-NH-CS-NH-R | Led to compounds with even greater potency than Torasemide. nih.gov | BM 20 |

These findings underscore that while the foundational aminosulfonyl group provides the basis for activity, its elaboration into a sulfonylurea or related moiety is a key strategy for achieving high-affinity binding and potent inhibition of the Na+-K+-2Cl- cotransporter.

Role of the Halogen (Chlorine) at the 2-Position in SAR

The chlorine atom at the 2-position of the nicotinic acid ring is a conserved feature in torasemide and its actively researched analogues. This substituent is inherited from the common starting material, 2-chloronicotinic acid. While its precise role has not been elucidated through systematic replacement with other halogens (e.g., fluorine, bromine) in published SAR studies, its consistent presence in potent derivatives suggests it is important for activity.

In related classes of diuretics, such as those derived from anthranilic acid (e.g., furosemide), an electron-withdrawing group at this position is known to be crucial for diuretic efficacy. The chlorine atom serves as a potent electron-withdrawing group, which can influence the acidity of the nearby carboxylic acid and the electronic distribution across the pyridine ring. This modulation of the molecule's electronic properties likely affects its ability to bind to its target transporter. Although direct comparative data is lacking for the this compound series, the persistent use of the 2-chloro-substituted scaffold in the synthesis of all potent torasemide analogues implies that it is considered an optimal or essential feature for achieving high diuretic activity.

Impact of Carboxylic Acid Group Derivatization (e.g., esters, amides) on Activity Profiles

The carboxylic acid group at the 3-position of the nicotinic acid ring is a key functional handle for chemical modification, but it is not, in its free form, associated with the highest diuretic potency in this series. The primary route to highly active diuretics from the this compound scaffold involves converting the carboxylic acid into a more complex moiety.

Specifically, the most successful derivatization is not the formation of simple esters or amides, but the multi-step conversion into a sulfonylurea group, as seen in torasemide. This transformation fundamentally alters the character of the molecule. Studies have shown that replacing the resultant sulfonylurea group with a simple carboxylate (-COO-) leads to a loss of inhibitory potency. This indicates that the free carboxylate, which would be the dominant form of the parent acid at physiological pH, is not an effective mimic of the sulfonylurea for binding to the Na+-K+-2Cl- cotransporter.

While there is a lack of specific studies reporting the diuretic activity of simple methyl ester or primary amide derivatives of this compound, the established SAR for this class strongly points away from these modifications as a path to potent diuretic action. The key to activity lies in the specific and complex sulfonylurea structure, for which the carboxylic acid is merely a synthetic precursor.

Stereochemical Effects on Biological Recognition (if applicable)

Stereochemistry becomes a significant factor in the biological activity of derivatives of this compound when a chiral center is introduced during synthesis. The parent molecule itself is achiral. However, its most prominent derivative, torasemide, is a chiral compound due to the substitution on the sulfonylurea side chain. Torasemide is clinically used as a racemic mixture, containing both the R-(-)- and S-(+)-enantiomers.

This stereoselectivity highlights the importance of three-dimensional structure in the biological recognition of these complex derivatives. While the original nicotinic acid scaffold provides the essential framework, the spatial arrangement of the substituents introduced during derivatization plays a crucial role in the ultimate potency of the drug.

Role As a Privileged Scaffold and Building Block in Chemical Synthesis

Design and Synthesis of Novel Pharmacophores Incorporating the 5-(Aminosulfonyl)-2-chloronicotinic Acid Core

The unique arrangement of functional groups on the this compound scaffold makes it an attractive starting point for the design of novel pharmacophores, particularly in the realm of kinase inhibitors. The 2-chloro substituent is primed for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments. This reaction is a cornerstone for building molecules that can interact with the hinge region of protein kinases.

A common synthetic strategy involves the coupling of the 2-chloronicotinic acid core with substituted anilines or other amino-heterocycles. For instance, in the development of novel protein kinase inhibitors, derivatives of 2-chloronicotinic acid are reacted with substituted methyl 2-aminobenzoates. Subsequent intramolecular cyclization and amidation lead to complex polycyclic structures like 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamides, which have shown potent inhibitory activity against kinases such as ARK5, JAK3, and TYK2. google.com While this example uses the parent 2-chloronicotinic acid, the presence of the 5-aminosulfonyl group on the scaffold would be retained throughout the synthesis, offering an additional hydrogen bond donor/acceptor site to modulate solubility and target engagement in the final compound. google.com

The general synthetic approach is outlined below:

Coupling: Reaction of a 2-chloronicotinic acid derivative with an appropriate amino-aryl or amino-heterocyclic compound.

Cyclization: An intramolecular reaction, often heat- or acid-catalyzed, to form a fused ring system.

Amidation: Conversion of the carboxylic acid group to an amide to introduce further diversity and modulate pharmacokinetic properties.

This modular approach allows for systematic variation at multiple points, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.gov The sulfonamide group at the 5-position can play a crucial role in orienting the molecule within a binding pocket and forming key interactions with target proteins. google.com

Table 1: Representative Kinase Targets for Pharmacophores Derived from the 2-Chloronicotinic Acid Scaffold

| Target Kinase | Associated Disease Area | Rationale for Inhibition |

|---|---|---|

| ARK5 (AMPK-related kinase 5) | Cancer (e.g., Gastric, Colorectal) | Involved in tumor growth and metastasis. google.com |

| JAK3 (Janus kinase 3) | Autoimmune Diseases (e.g., Rheumatoid Arthritis) | Plays a key role in cytokine signaling pathways that drive inflammation. google.com |

| TYK2 (Tyrosine kinase 2) | Autoimmune Diseases (e.g., Psoriasis, Lupus) | Mediates signaling of key inflammatory cytokines. google.com |

Heterocyclic Ring Annulation and Fusion Strategies for Scaffold Expansion

The bifunctional nature of the 2-chloro and 3-carboxylic acid groups in this compound allows for its use in annulation reactions, where a new ring is fused onto the existing pyridine (B92270) core. These strategies are powerful for expanding the scaffold's chemical space and generating rigid, polycyclic systems with defined three-dimensional shapes, which are often desirable for potent and selective protein binding.

One prominent strategy involves the reaction of 2-chloronicotinic acids with dinucleophiles such as substituted hydrazines or benzene-1,2-diamines. researchgate.netthieme-connect.de

Reaction with Hydrazines: Condensation with substituted hydrazines can lead to the formation of pyrazolo[3,4-b]pyridine systems. researchgate.net

Reaction with Diamines: Reaction with benzene-1,2-diamines can be used to prepare hetareno[2,3-b] google.comepo.orgbenzodiazepin-5-ones, creating a seven-membered diazepine (B8756704) ring fused to the pyridine scaffold. thieme-connect.de

Another key reaction is the synthesis of pyridopyrimidines, a privileged scaffold in many biologically active compounds. amazonaws.com This can be achieved by reacting 2-chloronicotinoyl chloride (the activated form of the acid) with reagents like guanidine. The initial substitution at the 2-position is followed by cyclization involving the carbonyl group and the second nucleophilic site of the reagent. The 5-aminosulfonyl group remains as a key substituent on the resulting fused heterocyclic system, influencing its physicochemical and pharmacological properties.

These ring fusion strategies transform the planar nicotinic acid starting material into more complex, three-dimensional structures, significantly increasing the diversity of accessible pharmacophores.

Application in Combinatorial Chemistry and Library Synthesis for Drug Discovery Programs

Combinatorial chemistry aims to rapidly generate large numbers of structurally related compounds for high-throughput screening. nih.gov The this compound scaffold is well-suited for this purpose due to its distinct and orthogonally reactive functional groups. A typical combinatorial library synthesis would leverage these sites to introduce molecular diversity.

A general approach for a two-dimensional combinatorial library using this scaffold would be:

Amide Formation: The carboxylic acid at the 3-position can be coupled with a diverse library of amines (R¹-NH₂) to generate a first set of intermediates. This is often done using standard peptide coupling reagents.

Nucleophilic Substitution: The 2-chloro position on each of these intermediates can then be reacted with a second library of nucleophiles (e.g., amines, R²-NH₂) to displace the chloride. researchgate.netresearchgate.net

This two-step process allows for the creation of a large matrix of final compounds (R¹-NH-CO-Py(SO₂NH₂)-NH-R²) from a smaller set of starting materials. The pyridine core acts as the central scaffold, while the R¹ and R² groups provide the diversity needed to explore the chemical space around a biological target. chempedia.info While specific large-scale libraries based solely on the 5-aminosulfonyl derivative are not extensively documented, the principle has been widely applied to related chloropyridine and nicotinic acid scaffolds for drug discovery programs. nih.govresearchgate.netmdpi.com

Table 2: Potential Building Blocks for a Combinatorial Library Based on the this compound Scaffold

| Library 1 (Reacts at -COOH) | Library 2 (Reacts at -Cl) | Resulting Compound Class |

|---|---|---|

| Alkyl Amines | Anilines | N¹, N²-disubstituted-5-(aminosulfonyl)nicotinamide derivatives |

| Amino Alcohols | Heterocyclic Amines | Ester-amide derivatives with diverse heterocyclic moieties |

| Hydrazines | Alkyl Amines | Hydrazide derivatives with varied alkyl substituents |

Bioisosteric Replacements within the this compound Framework

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but alters physicochemical properties, is a key tool in drug optimization. cambridgemedchemconsulting.com The this compound framework offers two primary sites for such modifications: the carboxylic acid and the sulfonamide group.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor cell permeability and rapid metabolism. nih.gov A common and highly successful bioisosteric replacement is the 1H-tetrazole ring. researchgate.net Tetrazoles have a pKa (≈4.5–4.9) very similar to that of carboxylic acids (≈4.2–4.5), allowing them to mimic the anionic character at physiological pH. rug.nl However, tetrazoles are generally more lipophilic and resistant to metabolic degradation pathways like glucuronidation. cambridgemedchemconsulting.com Replacing the carboxylic acid on the this compound scaffold with a 5-substituted tetrazole could therefore improve oral bioavailability and pharmacokinetic profile of the resulting derivatives. researchgate.net

Table 3: Comparison of Carboxylic Acid and its Tetrazole Bioisostere

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN₄H) | Rationale for Replacement |

|---|---|---|---|

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 | Maintains acidic character necessary for target binding. rug.nl |

| Lipophilicity (LogP) | Lower | Higher | Can improve membrane permeability and absorption. researchgate.net |

| Metabolism | Susceptible to glucuronidation | Resistant to acyl glucuronidation | Increases metabolic stability and half-life. cambridgemedchemconsulting.com |

Biological Relevance and Mechanistic Insights of 5 Aminosulfonyl 2 Chloronicotinic Acid Derivatives

Identification of Putative Biological Targets and Associated Pathways

The biological targets of compounds are intrinsically linked to their structural features. For derivatives of 5-(aminosulfonyl)-2-chloronicotinic acid, the sulfonamide moiety and the chlorinated pyridine (B92270) ring are the primary pharmacophores that suggest interactions with several key biological molecules and pathways.

Putative targets for this class of derivatives include:

Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding pharmacophore, making CAs a primary putative target. CAs are involved in crucial physiological processes, including pH regulation, CO₂ transport, and biosynthesis. Inhibition of specific CA isoforms, such as CA IX, is a validated strategy in anticancer research. researchgate.net

Acetyl-CoA Carboxylase (ACC): This enzyme complex catalyzes the first committed step in fatty acid synthesis, a vital pathway for bacterial survival and implicated in various metabolic diseases. A structurally related compound, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been identified as an inhibitor of the biotin (B1667282) carboxylase (BC) subunit of ACC. nih.gov This suggests that derivatives of this compound could also target this pathway.

Protein Disulfide Isomerases (PDIs): Certain sulfonamide derivatives have been shown to inhibit PDIs, such as PDIA1 and PDIA3. nih.gov These enzymes are critical for proper protein folding within the endoplasmic reticulum, and their inhibition can trigger cellular stress and apoptosis, making them attractive targets for cancer therapy.

Other Enzymes: Broader screening of chlorinated sulfonamides has revealed inhibitory activity against enzymes like urease, butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating a wide range of potential enzymatic targets. researchgate.net

Dopamine (B1211576) and Serotonin (B10506) Receptors: The pyridine ring, particularly when modified, is a common scaffold in ligands for central nervous system (CNS) receptors. Analogs containing a chlorinated pyridine ring have shown significant binding affinity for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, suggesting that derivatives of this compound could modulate neurotransmitter signaling pathways. nih.gov

Investigation of Enzyme Inhibition or Activation Mechanisms (e.g., COX enzymes, ALS)

The mechanisms by which these derivatives may inhibit or activate enzymes are diverse. For sulfonamides, the primary mechanism of action often involves interaction with a metal cofactor in the enzyme's active site or competition with the natural substrate.

Biotin Carboxylase (BC) Inhibition: The antibacterial compound SABA1 inhibits BC through an atypical mechanism. nih.gov Unlike many inhibitors that target the ATP-binding site, SABA1 binds to the biotin-binding site, but only in the presence of ADP. nih.gov This suggests a cooperative binding mechanism where the presence of the nucleotide stabilizes a conformation of the enzyme that is susceptible to inhibition.

Carbonic Anhydrase (CA) Inhibition: Sulfonamides typically inhibit CAs by coordinating to the catalytic Zn²⁺ ion in the active site via their deprotonated sulfonamide nitrogen atom, mimicking the transition state of the natural substrate, bicarbonate. This interaction is often stabilized by hydrogen bonds with nearby amino acid residues, such as Thr199.

Butyrylcholinesterase (BChE) and Lipoxygenase (LOX) Inhibition: Various chlorinated sulfonamides have demonstrated notable inhibitory activity against BChE and LOX. researchgate.net While the precise mechanisms were not detailed, inhibition of these enzymes is a common strategy for addressing neurodegenerative diseases like Alzheimer's and inflammatory conditions, respectively.

| Compound Class | Enzyme Target | Reported Activity / Mechanism | Reference |

|---|---|---|---|

| Chlorinated Phenyl-Sulfonamide (SABA1) | Biotin Carboxylase (BC) | Inhibits the first half-reaction of Acetyl-CoA carboxylase (ACC) via an atypical mechanism, binding to the biotin site in the presence of ADP. | nih.gov |

| Chlorinated Sulfonamides | Butyrylcholinesterase (BChE) | Exhibited strong inhibitory activity, suggesting potential for Alzheimer's disease drug discovery. | researchgate.net |

| Chlorinated Sulfonamides | Lipoxygenase (LOX) | Demonstrated good inhibitory activity. | researchgate.net |

| Chlorinated Sulfonamides | Urease | Showed good inhibitory activity. | researchgate.net |

| Aryl Sulfonamides | Carbonic Anhydrase IX (CA IX) | Inhibition of CA IX is a known anticancer mechanism for sulfonamides. | researchgate.net |

| 1-Arylsulphonyl-2-aziridinecarboxylic acid derivatives | Protein Disulfide Isomerase (PDIA1, PDIA3) | Identified as novel inhibitors, representing a promising scaffold for anticancer agents. | nih.gov |

Receptor Binding Studies and Ligand-Receptor Interactions

The inclusion of a substituted pyridine ring in the this compound scaffold suggests a potential for interaction with various G-protein coupled receptors (GPCRs). Studies on structurally similar piperazinyl-pyridine derivatives have provided valuable insights into these potential interactions.

For instance, the introduction of a 5-chloro atom onto a pyridinyl piperazine (B1678402) scaffold was shown to significantly alter its receptor binding profile. nih.gov In one case, this modification did not produce significant changes in binding to dopamine D₂, D₃, and D₄ receptors but caused a notable shift in affinity from the serotonin 5-HT₁ₐ receptor to the 5-HT₂ₐ receptor. nih.gov This highlights the critical role that substitution patterns on the pyridine ring play in determining receptor selectivity and affinity.

| Receptor | Parent Compound (SYA16263) | 5-Chloro Analog | Reference |

|---|---|---|---|

| Dopamine D₂ | 124 nM | No significant change | nih.gov |

| Dopamine D₃ | 86 nM | No significant change | nih.gov |

| Dopamine D₄ | 3.5 nM | No significant change | nih.gov |

| Serotonin 5-HT₁ₐ | 1.1 nM | 75.0 nM | nih.gov |

| Serotonin 5-HT₂ₐ | 50 nM | 9.2 nM | nih.gov |

The binding affinity of related compounds at various receptors suggests that derivatives of this compound could function as modulators of dopaminergic and serotonergic systems, which are implicated in a wide range of psychiatric and neurological disorders.

Modulatory Effects on Cellular Processes and Signaling Cascades

By interacting with the aforementioned biological targets, derivatives of this compound can be expected to modulate a variety of cellular processes and signaling cascades.

Metabolic Regulation: Inhibition of ACC, a key enzyme in fatty acid synthesis, would directly impact lipid metabolism. nih.gov This could lead to a depletion of fatty acids necessary for cell membrane construction and energy storage, a mechanism that is particularly effective against bacteria.

Cell Cycle and Proliferation: The anticancer activity reported for some sulfonamides is associated with perturbation of the cell cycle, often causing an arrest in the G1 phase, and the disruption of microtubule assembly. researchgate.net

Cellular pH Homeostasis: By inhibiting carbonic anhydrases, these derivatives could disrupt the regulation of intracellular and extracellular pH. This can have profound effects on cancer cells, which often rely on specific CA isoforms to manage the acidic microenvironment created by their high metabolic rate.

Protein Folding and ER Stress: Inhibition of PDI enzymes would impair the correct folding of proteins in the endoplasmic reticulum. nih.gov This leads to an accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and inducing ER stress, which can ultimately lead to apoptosis.

Neurotransmission: Through interactions with dopamine and serotonin receptors, these compounds could modulate downstream signaling cascades, such as those involving cyclic AMP (cAMP) and phosphatidylinositol, thereby influencing neuronal excitability and communication. nih.gov

Environmental Fate and Degradation Pathways of 5 Aminosulfonyl 2 Chloronicotinic Acid

Characterization as a Metabolite and its Implications in Environmental Systems

Information regarding 5-(Aminosulfonyl)-2-chloronicotinic acid's specific role and behavior as a metabolite in environmental systems is not extensively documented in publicly available scientific literature. In broader contexts, the environmental presence of manufactured chemical compounds can result from direct release or as transformation products of parent compounds. For instance, the degradation of complex molecules like neonicotinoid insecticides has been shown to produce chlorinated nicotinic acid derivatives, such as 6-chloronicotinic acid, through microbial action. frontiersin.org While this demonstrates a potential pathway for the formation of related structures in the environment, specific studies identifying this compound as a metabolite of a particular parent compound are not currently available.

The environmental implications of any chemical substance are intrinsically linked to its persistence, mobility, and potential toxicity. The fate of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) has been more extensively studied, revealing its presence in soil and surface water, which underscores the importance of understanding the environmental distribution of agricultural chemicals and their metabolites. nih.govresearchgate.net The study of glyphosate (B1671968) and its primary metabolite, aminomethylphosphonic acid (AMPA), further illustrates that degradation products can also be detected in various environmental compartments, including soil, surface water, and sediments. nih.gov However, a similar body of research specifically detailing the environmental occurrence and implications of this compound is lacking.

Hydrolytic and Photolytic Degradation Studies under Various Environmental Conditions

Detailed experimental studies on the hydrolytic and photolytic degradation of this compound under various environmental conditions could not be found in the reviewed scientific literature.

In principle, the hydrolysis of a similar compound, 2-chloro-5-fluoro-nicotinate, to its corresponding acid (2-chloro-5-fluoro-nicotinic acid) can be achieved in the presence of a base. google.com This suggests that the carboxylic acid moiety of this compound is likely to exist in its dissociated form under typical environmental pH conditions. The stability of the chloro- and aminosulfonyl- substituents to hydrolysis under environmental conditions remains uncharacterized.

Photolysis, or degradation by light, is a significant environmental fate process for many chemical compounds. For example, the fungicide chlorothalonil (B1668833) is known to undergo degradation in aquatic environments, a process that can be influenced by water quality and the presence of photosensitizers. researchgate.net However, specific data on the susceptibility of this compound to photolytic degradation are not available.

Microbial Biotransformation and Biodegradation Processes

There is no specific information available in the scientific literature regarding the microbial biotransformation or biodegradation of this compound.

However, research on structurally related compounds provides some insights into potential microbial degradation pathways. For instance, bacteria capable of degrading chlorinated aromatic compounds have been isolated and studied. Burkholderia cepacia strain AC1100, for example, can utilize 2,4,5-trichlorophenoxyacetic acid as a sole source of carbon and energy. nih.govresearchgate.net Similarly, Cupriavidus sp. strain CNP-8 has been shown to degrade 2-chloro-5-nitrophenol. frontiersin.org The degradation of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. has also been documented, involving an aerobic pathway. plos.org These studies indicate that microorganisms possess diverse enzymatic capabilities to break down chlorinated aromatic structures. It is plausible that microbial communities in soil and water could potentially transform this compound, although the specific organisms, enzymes, and pathways involved remain unknown.

Identification and Analysis of Degradation Products and Their Stability

No studies identifying or analyzing the degradation products of this compound, or assessing their stability, were found in the available scientific literature.

The characterization of degradation products is a critical component of environmental fate assessment. For example, in the biodegradation of 2,4,5-trichlorophenoxyacetic acid, the analysis of metabolites is essential to elucidate the degradation pathway. researchgate.net Similarly, understanding the transformation products of herbicides like 2,4-D is crucial for a complete environmental risk assessment. frontiersin.org Without specific studies on this compound, it is not possible to identify its degradation products or evaluate their environmental stability and potential impact.

Emerging Research Directions and Future Perspectives for 5 Aminosulfonyl 2 Chloronicotinic Acid Research

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the process of molecular design and drug discovery. For a scaffold like 5-(Aminosulfonyl)-2-chloronicotinic acid, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate the identification of new functional molecules.

Generative models, a cornerstone of modern AI, can design novel compounds with desired properties from the ground up. nist.gov By training these models on large databases of known molecules and their activities, researchers can prompt the AI to generate derivatives of this compound that are optimized for specific biological targets or material properties. Techniques such as reinforcement learning can further refine these generated molecules to ensure they possess favorable characteristics like high bioactivity, solubility, and synthetic accessibility.

Predictive algorithms can screen virtual libraries of compounds derived from the this compound core, forecasting their biological activity, toxicity, and pharmacokinetic profiles before they are ever synthesized in a lab. nih.gov This in silico screening drastically reduces the time and cost associated with traditional high-throughput screening. chemrxiv.org For instance, ML models trained on data from antibacterial screens have been shown to increase the hit rate of drug discovery by more than 14-fold. nih.gov This computational-first approach allows for rapid prioritization of the most promising candidates for synthesis and experimental validation. nih.govmit.edu

| AI/ML Model Type | Application in Chemical Design | Potential Impact on this compound Research |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures with specific desired properties. | Creation of unique derivatives for unexplored biological targets. |

| Recurrent Neural Networks (RNNs) | Generation of valid chemical structures represented as SMILES strings; expansion of chemical space. | Exploration of a wide array of synthetically feasible modifications to the core scaffold. |

| Graph Neural Networks (GNNs) | Predicting molecular properties and interactions by treating molecules as graphs. | Enhanced prediction of how derivatives will interact with protein binding sites. |

| Support Vector Machines (SVM) | Classification of molecules (e.g., active vs. inactive) and regression tasks (e.g., predicting IC50 values). | Rapidly categorizing virtual compounds based on predicted efficacy. |

Advanced Analytical Techniques for Trace Analysis and Metabolomics Studies

As derivatives of this compound are developed, particularly for pharmaceutical applications, understanding their fate within biological systems becomes paramount. Advanced analytical techniques are essential for performing trace analysis and comprehensive metabolomics studies, which investigate the metabolic footprint of a compound.

Liquid chromatography-mass spectrometry (LC-MS), especially ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), stands out as a critical tool. This technique offers exceptional sensitivity and selectivity, making it possible to detect and quantify the parent compound and its metabolites at very low concentrations in complex biological matrices like plasma, urine, and tissue. The development of novel analytical platforms using such technology is crucial for assessing the metabolism and pharmacokinetics of new chemical entities.

For instance, researchers could develop a validated UHPLC-MS/MS method to track the biotransformation of a drug candidate derived from this compound. This would involve identifying metabolites formed through processes like hydrolysis of the sulfonyl group, dechlorination, or conjugation reactions. Such studies are vital for understanding the compound's stability, clearance mechanisms, and potential for drug-drug interactions.

| Analytical Technique | Primary Application | Key Advantage for Studying this compound Derivatives |

|---|---|---|

| UHPLC-MS/MS | Quantification of parent compound and metabolites in biological fluids. | High sensitivity (detecting nanomolar to picomolar concentrations) and high selectivity. |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites. | Provides accurate mass measurements, enabling the determination of elemental compositions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated metabolites. | Provides definitive structural information and stereochemistry. |

| Fluorescent Probes | Detection in specific cellular compartments or aqueous environments. | Enables real-time monitoring and imaging with high sensitivity. nih.gov |

Potential in Materials Science and Functional Molecule Development

The unique chemical structure of this compound makes it a promising building block for new materials and functional molecules. The aromatic pyridine (B92270) ring, combined with the electron-withdrawing chloro and sulfonyl groups and the acidic carboxylic acid function, provides multiple reactive sites for polymerization and molecular assembly.

One significant area of potential is in the development of specialty polymers. The sulfonation of aromatic polymers is a powerful strategy for creating materials used in ion-exchange membranes, electronic devices, and pharmaceuticals. nih.gov By incorporating the this compound moiety as a monomer, it is possible to synthesize sulfonated aromatic polymers with precisely controlled properties. nih.gov These materials could find applications as proton exchange membranes in fuel cells, where the sulfonic acid groups facilitate proton conduction. researchgate.net

Furthermore, the molecule's functional groups are suitable for creating metal-organic frameworks (MOFs) or coordination polymers. The carboxylic acid and aminosulfonyl groups can act as ligands, binding to metal ions to form extended, porous structures. These materials are of high interest for applications in gas storage, catalysis, and chemical sensing. The specific functionalities on the nicotinic acid backbone could impart unique selective properties to the resulting framework. The sulfonate group, in particular, is known to enhance water solubility and can induce significant conformational changes in molecules. mdpi.com

Interdisciplinary Research Collaborations for Comprehensive Characterization and Application

Realizing the full potential of a versatile scaffold like this compound requires a deeply integrated, interdisciplinary approach. The complexity of modern molecular science, from initial design to final application, necessitates collaboration between experts from diverse fields. ucsb.edu

The journey begins with computational chemists and data scientists , who use AI and modeling to design novel derivatives and predict their properties. mit.edu These theoretical designs are then passed to synthetic organic chemists , who develop efficient and sustainable methods to produce the target molecules in the laboratory. bioengineer.org

Once synthesized, a comprehensive characterization of the new compounds is essential. This is where analytical chemists play a crucial role, using advanced techniques to confirm the structure and purity of the molecules. nist.gov For biological applications, pharmacologists and biochemists design and conduct assays to evaluate the compounds' activity and mechanism of action. nih.gov If the molecule shows promise in materials science, materials scientists and physicists will characterize its physical and electronic properties.

This collaborative framework ensures that research progresses efficiently, with each discipline providing critical insights that inform the next stage of development. nih.gov Such platforms, where different teams can leverage complementary expertise, are vital for the rapid identification and characterization of novel compounds. nist.gov

| Discipline | Role in Research and Development | Key Contribution |

|---|---|---|

| Computational Chemistry | In silico design, virtual screening, property prediction. | Prioritizing high-potential derivatives, reducing experimental workload. mit.edu |

| Synthetic Chemistry | Molecule synthesis, reaction optimization, scale-up. | Providing physical samples for testing and developing practical production routes. bioengineer.org |

| Analytical Chemistry | Structural confirmation, purity analysis, metabolite identification. | Ensuring the identity and quality of compounds and understanding their metabolic fate. nist.gov |

| Pharmacology/Biology | Biological activity screening, mechanism of action studies. | Determining the therapeutic potential and biological effects of new molecules. nih.gov |

| Materials Science | Characterization of physical, thermal, and electronic properties. | Evaluating the performance of new materials in applications like electronics or catalysis. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.